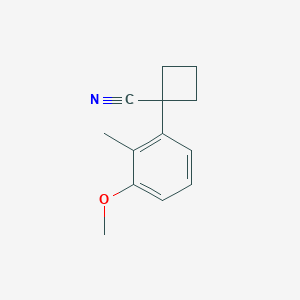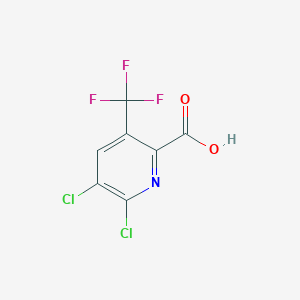
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms into a pyridine ring. One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often involve direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
Chemical Reactions Analysis
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where chlorine or fluorine atoms are replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the case of insect growth regulators, the compound inhibits the growth of insects by interfering with their hormonal pathways . In the development of β-secretase inhibitors, the compound interacts with the enzyme β-secretase, reducing its activity and thereby slowing the progression of Alzheimer’s disease .
Comparison with Similar Compounds
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: This compound is also used in the production of agrochemicals and has similar chemical properties.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another similar compound used in the synthesis of various chemical intermediates.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: This compound is used in the synthesis of insect growth regulators and has similar applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinctive chemical properties and make it valuable in various applications.
Properties
Molecular Formula |
C7H2Cl2F3NO2 |
|---|---|
Molecular Weight |
259.99 g/mol |
IUPAC Name |
5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)13-5(3)9/h1H,(H,14,15) |
InChI Key |
VBKGDUNXZVFMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


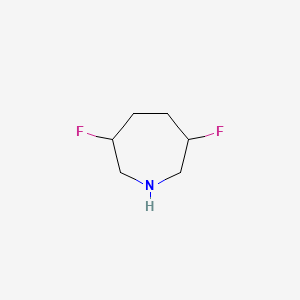
![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)
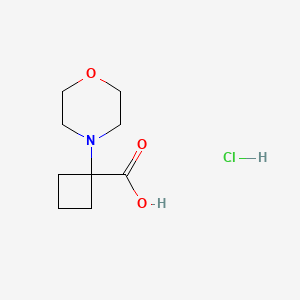
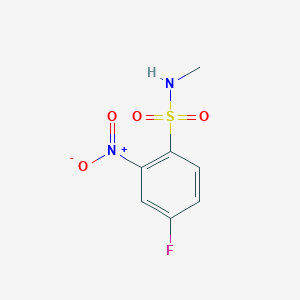
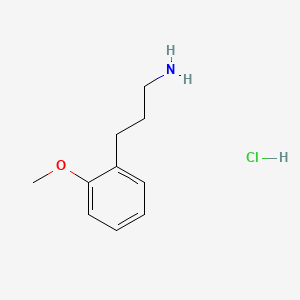
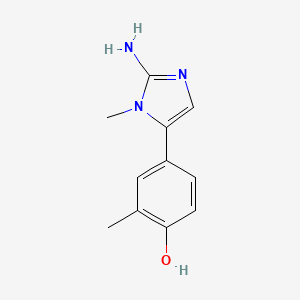
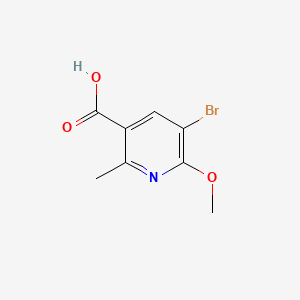
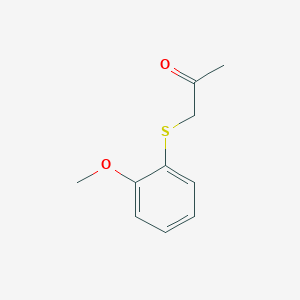
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-2-yl)boronic acid](/img/structure/B13475848.png)

![3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13475859.png)
![(2S)-3-[4-(benzylsulfanyl)phenyl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13475866.png)
